molecular formula C8H10N2O3 B12980642 Propyl 5-hydroxypyrimidine-2-carboxylate

Propyl 5-hydroxypyrimidine-2-carboxylate

Cat. No.: B12980642
M. Wt: 182.18 g/mol
InChI Key: QWAJZRDSWWPABN-UHFFFAOYSA-N
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Description

Propyl 5-hydroxypyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural products, including nucleic acids and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-hydroxypyrimidine-2-carboxylate typically involves the esterification of 5-hydroxypyrimidine-2-carboxylic acid with propanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-hydroxypyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: The major products include propyl 5-oxopyrimidine-2-carboxylate.

    Reduction: The major products include this compound derivatives with reduced functional groups.

    Substitution: The major products include halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Propyl 5-hydroxypyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a building block for nucleic acid analogs and other biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propyl 5-hydroxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxypyrimidine-2-carboxylic acid: The parent compound without the propyl ester group.

    Propyl 4-hydroxypyrimidine-2-carboxylate: A positional isomer with the hydroxyl group at the 4-position.

    Ethyl 5-hydroxypyrimidine-2-carboxylate: An ester derivative with an ethyl group instead of a propyl group.

Uniqueness

Propyl 5-hydroxypyrimidine-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

propyl 5-hydroxypyrimidine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-3-13-8(12)7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3

InChI Key

QWAJZRDSWWPABN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NC=C(C=N1)O

Origin of Product

United States

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